

solubility and preparation of Atr-IN-9 for experiments

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Compound of Interest		
Compound Name:	Atr-IN-9	
Cat. No.:	B12417290	Get Quote

Application Notes and Protocols for ATR Inhibitors

Atr-IN-9: Solubility and Preparation for Experiments

Disclaimer: Information regarding a specific compound designated "Atr-IN-9" is not publicly available. It is presumed that this may be an internal or alternative name for a known Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This document provides detailed information and protocols for two widely studied and representative ATR inhibitors, VE-821 and its analog VE-822 (Berzosertib/VX-970), which are likely to have similar applications and handling procedures.

These notes are intended for researchers, scientists, and drug development professionals working with ATR inhibitors in a laboratory setting.

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase involved in the DNA damage response (DDR). It plays a pivotal role in detecting and responding to single-stranded DNA (ssDNA) and stalled replication forks, thereby maintaining genomic integrity. Inhibition of ATR can sensitize cancer cells, particularly those with existing DNA repair defects (e.g., ATM mutations), to DNA-damaging agents like chemotherapy and radiation. VE-821 and VE-822 are potent and selective ATP-competitive inhibitors of ATR kinase.



Data Presentation: Solubility of ATR Inhibitors

The solubility of VE-821 and VE-822 in various solvents is summarized below. This data is essential for preparing stock solutions and experimental dilutions.

Compound	Solvent	Solubility	Reference
VE-821	DMSO	≥62.5 mg/mL (>170 mM)	[1]
~20 mg/mL	[2]		
74 mg/mL (200.86 mM)	[3]		
DMF	~50 mg/mL	[2]	_
1:2 DMF:PBS (pH 7.2)	~0.3 mg/mL	[2]	_
Water	Insoluble (< 0.1 mg/mL)	[4]	
VE-822	DMSO	≥50 mg/mL	[5]
(Berzosertib)	23-92 mg/mL (49-198 mM)	[6]	
0.1N HCl (aq)	Soluble	[7]	-

Note: For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF before diluting with the aqueous buffer. Aqueous solutions of VE-821 are not recommended for storage for more than one day[2]. When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility[3][6].

Experimental Protocols

Protocol 1: Preparation of ATR Inhibitor Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of VE-821 or VE-822 in DMSO, suitable for cell culture experiments.



Materials:

- VE-821 or VE-822 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Vortex mixer and/or sonicator

Procedure:

- Weighing: Accurately weigh the desired amount of VE-821 or VE-822 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
- Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a few minutes to aid dissolution[1][5]. Ensure the final solution is clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -20°C, and 1 year at -80°C)[4].

Protocol 2: In Vitro Cell-Based Assay with an ATR Inhibitor

This protocol outlines a general procedure for treating cultured cancer cells with an ATR inhibitor, often in combination with a DNA-damaging agent.

Materials:

- Cancer cell line of interest cultured in appropriate medium
- ATR inhibitor stock solution (e.g., 10 mM in DMSO)



- DNA-damaging agent (e.g., cisplatin, gemcitabine, or ionizing radiation)
- Cell culture plates (e.g., 96-well for viability assays)
- Phosphate-buffered saline (PBS)
- Cell viability reagent (e.g., MTS or CellTiter-Glo)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight.
- Preparation of Working Solutions: Prepare serial dilutions of the ATR inhibitor from the DMSO stock solution in a complete culture medium. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent toxicity[8].
- Treatment:
 - \circ Single Agent: Add the ATR inhibitor working solutions to the cells at various concentrations (e.g., 10 nM to 10 μ M).
 - Combination Treatment: Pre-treat cells with the ATR inhibitor for a specific duration (e.g., 1-2 hours) before adding the DNA-damaging agent. Alternatively, co-treat with both agents simultaneously. Typical concentrations for VE-821 and VE-822 in combination studies range from 80 nM to 10 μM[1][6][9].
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours)[1].
- Assay: Perform a cell viability assay according to the manufacturer's instructions to determine the effect of the treatment.

Protocol 3: Preparation and Administration of VE-822 for In Vivo Animal Studies

This protocol describes the formulation of VE-822 for oral administration in mouse xenograft models.



Materials:

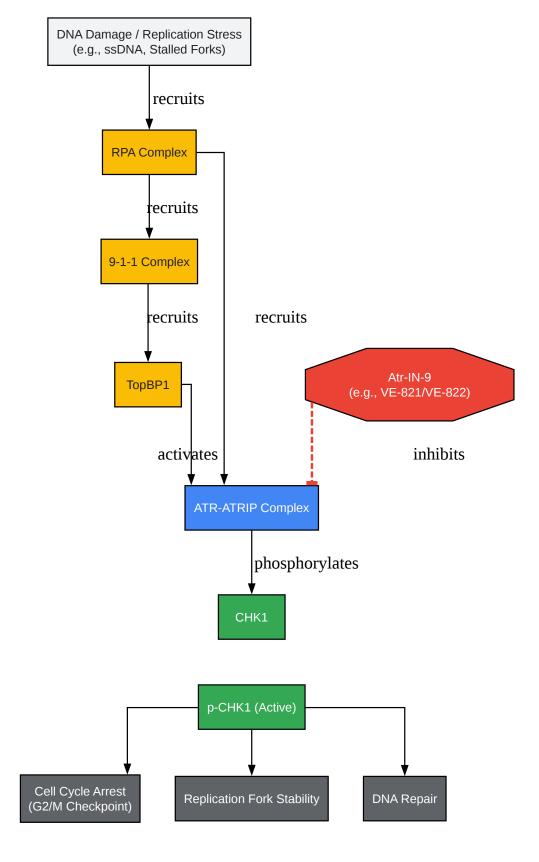
- VE-822 powder
- Vitamin E d-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS)
- Sterile water or saline
- Oral gavage needles

Procedure:

- Formulation Preparation: Prepare a 10% (w/v) solution of Vitamin E TPGS in sterile water. This will serve as the vehicle.
- Dissolving VE-822: Dissolve the required amount of VE-822 powder in the 10% Vitamin E TPGS vehicle to achieve the desired final concentration for dosing (e.g., for a 60 mg/kg dose in a mouse receiving 200 μL, the concentration would be 6 mg/mL)[10][11].
- Administration: Administer the formulated VE-822 to the animals via oral gavage. The dosing schedule can vary, for example, daily for several consecutive days or on alternate days[10]
 [12].
- Combination with other agents: For combination studies, VE-822 is often administered a few hours before radiation or alongside chemotherapy[10][11].

Visualizations

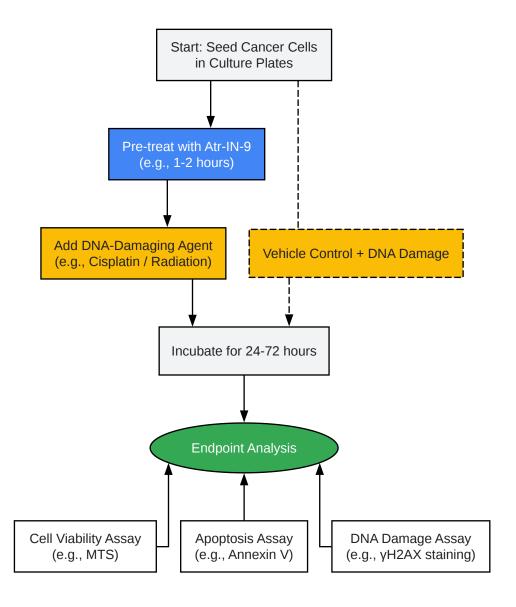




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Caption: ATR Signaling Pathway and Inhibition.





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Caption: In Vitro Experimental Workflow.

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